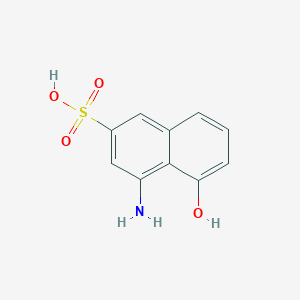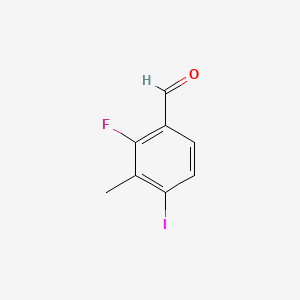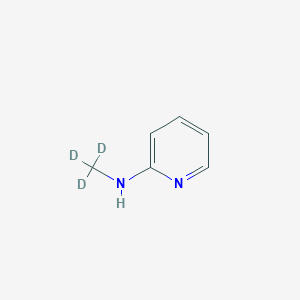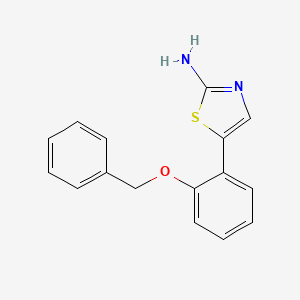![molecular formula C19H14O B14019264 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is an organic compound with a complex structure that includes a phenylethynyl group and a butadienone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves a series of chemical reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form the phenylethynyl group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Analyse Chemischer Reaktionen
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butadienone moiety to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine.
Wissenschaftliche Forschungsanwendungen
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can form π-π interactions with aromatic amino acids in proteins, while the butadienone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other phenylethynyl-containing compounds such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but with an anthracene core.
3,4-Bis(4-phenylethynyl)phenyl-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure used in dendrimer synthesis. These compounds share the phenylethynyl group but differ in their core structures, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C19H14O |
|---|---|
Molekulargewicht |
258.3 g/mol |
InChI |
InChI=1S/C19H14O/c1-3-7-19(20)18-13-10-15(2)14-17(18)12-11-16-8-5-4-6-9-16/h4-10,13-14H,1H2,2H3 |
InChI-Schlüssel |
VIBOHYNVPMAGFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C=C=C)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


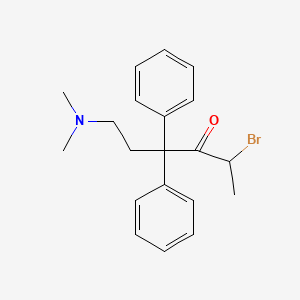
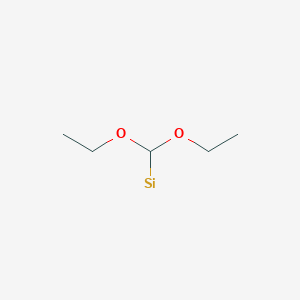
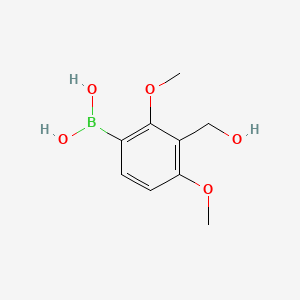
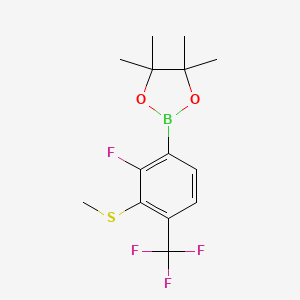
![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
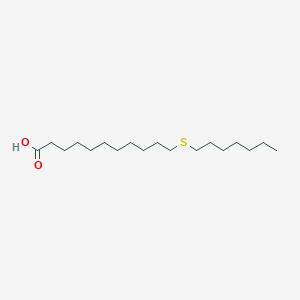
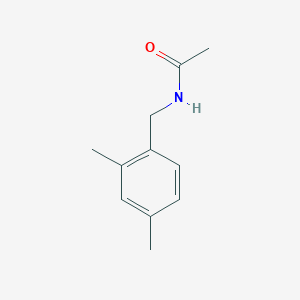
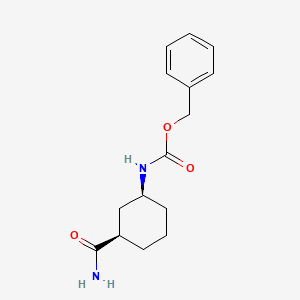
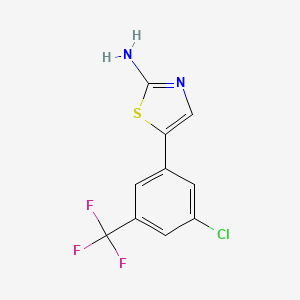
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
